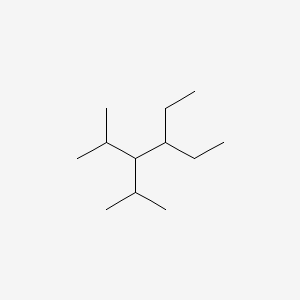![molecular formula C43H32AsN3O6 B14549749 Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane CAS No. 62122-55-8](/img/structure/B14549749.png)
Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane is a complex organoarsenic compound characterized by its unique structure, which includes multiple phenyl and nitrophenyl groups attached to an arsenic center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane typically involves the reaction of tris(4-nitrophenyl)methane with tetraphenylarsine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chloromethane.
Major Products:
Oxidation: Arsenic(V) compounds with modified phenyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Tetraphenylarsonium chloride: A simpler organoarsenic compound with similar phenyl groups but lacking the nitrophenyl substituents.
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Tris(4-nitrophenyl)methane: A related compound that shares the tris(4-nitrophenyl)methyl group but lacks the arsenic center.
Uniqueness: Tetraphenyl[tris(4-nitrophenyl)methyl]-lambda~5~-arsane is unique due to the combination of its phenyl and nitrophenyl groups with an arsenic center, providing a distinct set of chemical and biological properties
Properties
CAS No. |
62122-55-8 |
|---|---|
Molecular Formula |
C43H32AsN3O6 |
Molecular Weight |
761.6 g/mol |
IUPAC Name |
tetraphenyl-[tris(4-nitrophenyl)methyl]-λ5-arsane |
InChI |
InChI=1S/C43H32AsN3O6/c48-45(49)40-27-21-33(22-28-40)43(34-23-29-41(30-24-34)46(50)51,35-25-31-42(32-26-35)47(52)53)44(36-13-5-1-6-14-36,37-15-7-2-8-16-37,38-17-9-3-10-18-38)39-19-11-4-12-20-39/h1-32H |
InChI Key |
JNVXKHUXKXRGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C(C5=CC=C(C=C5)[N+](=O)[O-])(C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14549711.png)
![4-Methyl-N-[(4-nitrobenzoyl)oxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14549722.png)
![3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14549728.png)
![{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14549730.png)


![3H-Pyrrolo[2,3-c]quinoline, 1,2,4-trimethyl-](/img/structure/B14549742.png)

